molecular formula C9H10BrFO B7856487 3-(3-Bromo-5-fluorophenyl)propan-1-OL

3-(3-Bromo-5-fluorophenyl)propan-1-OL

Cat. No.: B7856487
M. Wt: 233.08 g/mol
InChI Key: XYPKUPMQNQXHAS-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-fluorophenyl)propan-1-OL is an organic compound with the molecular formula C9H10BrFO It is a brominated and fluorinated derivative of phenylpropanol, characterized by the presence of both bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-fluorophenyl)propan-1-OL typically involves the bromination and fluorination of a phenylpropanol precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the phenyl ring under controlled conditions. The reaction may involve the use of bromine or bromine-containing reagents and fluorine or fluorine-containing reagents in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms, yielding different derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine or fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(3-Bromo-5-fluorophenyl)propan-1-one, while reduction may produce 3-(3-Bromo-5-fluorophenyl)propan-1-amine.

Scientific Research Applications

3-(3-Bromo-5-fluorophenyl)propan-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various receptors or enzymes. These interactions can lead to changes in biological activity, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-phenyl)propan-1-OL
  • 3-(3,5-Difluorophenoxy)-1-propanol
  • 3-Bromo-1,1,1-trifluoro-2-propanol

Uniqueness

3-(3-Bromo-5-fluorophenyl)propan-1-OL is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(3-bromo-5-fluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPKUPMQNQXHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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